4,5-Bis(methylsulfanyl)furan-2(5H)-one
Description
4,5-Bis(methylsulfanyl)furan-2(5H)-one is a substituted furanone derivative characterized by two methylsulfanyl (-SMe) groups at the 4 and 5 positions of the furan-2(5H)-one core. The furanone scaffold is a γ-butenolide structure widely recognized for its presence in bioactive natural and synthetic compounds .
Properties
CAS No. |
62715-36-0 |
|---|---|
Molecular Formula |
C6H8O2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2,3-bis(methylsulfanyl)-2H-furan-5-one |
InChI |
InChI=1S/C6H8O2S2/c1-9-4-3-5(7)8-6(4)10-2/h3,6H,1-2H3 |
InChI Key |
BNNPGTFUUAXTKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C(=CC(=O)O1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylsulfanyl)furan-2(5H)-one typically involves the reaction of furan derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including ring opening, aldol condensation, and hydrogenation-cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the compound. This may include the use of specific catalysts and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(methylsulfanyl)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4,5-Bis(methylsulfanyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(methylsulfanyl)furan-2(5H)-one involves its interaction with molecular targets through its methylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The biological and chemical properties of furan-2(5H)-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:
Mechanistic and Functional Insights
- Anticancer Activity: The methylsulfanyl groups in 4,5-Bis(methylsulfanyl)furan-2(5H)-one likely enhance lipophilicity, promoting cellular uptake. The unsubstituted furan-2(5H)-one lacks therapeutic utility due to genotoxicity, highlighting the critical role of substituents in safety profiles .
Anti-Inflammatory and Metabolic Effects :
Chemical Reactivity and Stability
Hydrolysis and Metabolic Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
